trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate
説明
Discovery and Development by Fisons Laboratories
The compound trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate, commonly known as ARL67156 trisodium salt, was first synthesized by Fisons Laboratories (now part of AstraZeneca) in the 1990s as a tool for studying ecto-nucleotidases and purinoceptors. Initially developed as a probe to investigate extracellular ATP metabolism, its structural design incorporates a β,γ-dibromomethylene group in the triphosphate chain, which confers resistance to enzymatic hydrolysis by phosphodiesterases and phosphatases. This modification allowed researchers to study ATPase activity without rapid substrate degradation, a critical advancement in purinergic signaling research.
Nomenclature and Chemical Identity
The IUPAC name reflects its complex structure: a trisodium salt of a nucleotide analog featuring a 6-N,N-diethyladenine moiety linked to a β,γ-dibromomethylene triphosphate chain. Key structural components include:
- Adenine core : Substituted with diethylamino groups at the N6 position.
- Sugar moiety : A β-D-ribofuranose ring with hydroxyl groups at positions 2′, 3′, and 5′.
- Phosphonate chain : A β,γ-dibromomethylene triphosphate group replacing the natural triester linkage, creating a phosphonate isostere.
The molecular formula is C₁₅H₂₁Br₂N₅O₁₂P₃·3Na , with a molecular weight of 785.05 g/mol. Synonyms include FPL67156 trisodium salt and ARL67156 trisodium.
Significance in Nucleotide Research
ARL67156 trisodium salt has become a cornerstone in the study of extracellular nucleotide metabolism. Its competitive inhibition of ecto-nucleotidases like CD39 (NTPDase1), NTPDase3, and NPP1, with Ki values of 11 μM, 18 μM, and 12 μM, respectively, enables precise modulation of ATP/ADP ratios in physiological systems. This property has facilitated investigations into purinergic signaling, including:
- Vascular calcification : Inhibiting ecto-ATPase activity to reduce mineralization in progeria models.
- Neurotransmission : Enhancing parasympathetic responses in urinary bladder models by preserving extracellular ATP.
- Immunomodulation : Dual inhibition of CD39 and CD73, which converts AMP to immunosuppressive adenosine, offering therapeutic potential in cancer immunotherapy.
Position within Phosphonate Analog Research Timeline
ARL67156 trisodium salt emerged during a period of intense focus on nucleoside phosphonates as metabolically stable alternatives to natural nucleotides. Positioned between early antiviral phosphonates (e.g., (S)-HPMPA) and later clinical agents (e.g., tenofovir), it bridged fundamental enzymatic studies with therapeutic applications.
| Compound | Development Phase | Key Innovation | Therapeutic Application |
|---|---|---|---|
| (S)-HPMPA | 1980s | Phosphonate-substituted aliphatic chain | Antiviral (HSV, CMV) |
| ARL67156 | 1990s | β,γ-dibromomethylene triphosphate | Ecto-ATPase inhibition (research) |
| Tenofovir | 2000s | Acyclic nucleoside phosphonate | HIV/HBV antiretroviral |
特性
CAS番号 |
1021868-83-6 |
|---|---|
分子式 |
C15H21Br2N5Na3O12P3 |
分子量 |
785.05 g/mol |
IUPAC名 |
trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate |
InChI |
InChI=1S/C15H24Br2N5O12P3.3Na/c1-3-21(4-2)12-9-13(19-6-18-12)22(7-20-9)14-11(24)10(23)8(33-14)5-32-37(30,31)34-36(28,29)15(16,17)35(25,26)27;;;/h6-8,10-11,14,23-24H,3-5H2,1-2H3,(H,28,29)(H,30,31)(H2,25,26,27);;;/q;3*+1/p-3/t8-,10-,11-,14-;;;/m1.../s1 |
InChIキー |
KJYSFRKUFDOOSQ-TZRPAKANSA-K |
SMILES |
CCN(CC)C1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)(O)[O-])(Br)Br)[O-])O)O.[Na+].[Na+].[Na+] |
異性体SMILES |
CCN(CC)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(C(P(=O)(O)[O-])(Br)Br)[O-])O)O.[Na+].[Na+].[Na+] |
正規SMILES |
CCN(CC)C1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)(O)[O-])(Br)Br)[O-])O)O.[Na+].[Na+].[Na+] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
ARL 67156; ARL-67156; ARL67156 |
製品の起源 |
United States |
準備方法
化学反応解析
反応の種類
ARL67156 (トリナトリウム)は、主にエクト-ATPase、CD39、CD73、NTPDase1、NTPDase3、NPP1の競合阻害剤として作用する阻害反応を起こします。通常、阻害剤としての役割において、酸化、還元、または置換反応を起こしません。
一般的な試薬と条件
この化合物は、水溶液で使用され、水は一般的な溶媒です。20 mg/mLを超える濃度で水に可溶ですが、ジメチルスルホキシド(DMSO)には不溶です.
生成される主要な生成物
阻害剤として、ARL67156 (トリナトリウム)は、化学反応によって主要な生成物を生成しません。代わりに、ADPとATPの分解を阻止し、生物系におけるそれらのレベルを維持します.
科学研究への応用
ARL67156 (トリナトリウム)には、いくつかの科学研究への応用があります。
化学: エクト-ATPaseおよび関連酵素の阻害を研究するためのツールとして使用されます。
生物学: 脳脊髄液抽出中およびATP定量アッセイにおけるATP分解を防ぐための実験に使用されます
化学反応の分析
Types of Reactions
ARL67156 (trisodium) primarily undergoes inhibition reactions where it acts as a competitive inhibitor of ecto-ATPase, CD39, CD73, NTPDase1, NTPDase3, and NPP1 . It does not typically undergo oxidation, reduction, or substitution reactions in its role as an inhibitor.
Common Reagents and Conditions
The compound is used in aqueous solutions, with water being a common solvent. It is soluble in water at concentrations greater than 20 mg/mL but insoluble in dimethyl sulfoxide (DMSO) .
Major Products Formed
As an inhibitor, ARL67156 (trisodium) does not form major products through chemical reactions. Instead, it prevents the degradation of ADP and ATP, maintaining their levels in biological systems .
科学的研究の応用
ARL67156 (trisodium) has several scientific research applications:
Chemistry: Used as a tool to study the inhibition of ecto-ATPase and related enzymes.
Biology: Employed in experiments to prevent ATP degradation during cerebrospinal fluid extraction and in ATP quantification assays
Medicine: Investigated for its potential to prevent vascular calcification and extend longevity in models of Hutchinson-Gilford progeria syndrome
Industry: Utilized in the development of new therapeutic strategies for diseases involving ecto-ATPase activity
作用機序
類似の化合物との比較
類似の化合物
Suramin: 別のエクト-ATPase阻害剤ですが、より広い標的範囲と異なる化学構造を持っています。
PPADS (ピリドキサールリン酸-6-アゾフェニル-2',4'-ジスルホン酸): ARL67156 (トリナトリウム)とは異なる阻害特性を持つ選択的なP2受容体拮抗薬です。
Reactive Blue 2: 異なる作用機序を持つ非選択的なP2受容体拮抗薬
独自性
ARL67156 (トリナトリウム)は、エクト-ATPase、CD39、CD73、NTPDase1、NTPDase3、NPP1を選択的に阻害するという点で独自です。そのβ, γ-ジブロモメチレン架橋は代謝安定性を提供するため、特に長期間の生物学的試験において貴重です.
類似化合物との比較
Structural Analogs
(a) 8-Bromo-GTP (CAS 23197-98-0)
- Structure: A brominated guanosine triphosphate (GTP) derivative with a single bromine at the purine’s 8-position.
- Molecular Formula : C₁₀H₁₅BrN₅O₁₄P₃.
- Key Features: Acts as a stable GTP analog resistant to hydrolysis, used in kinase and GTPase studies. Lacks the diethylamino group and dibromo substitution of the target compound, reducing steric hindrance differences .
(b) Deoxyguanosine Triphosphate Derivatives (CAS 2564-35-4)
- Structure: Deoxyguanosine with a triphosphate chain.
- Key Features :
(c) Trisodium Phosphate (Na₃PO₄)
- Structure: A simple inorganic phosphate salt.
- Key Features :
Functional Comparison
| Parameter | Target Compound | 8-Bromo-GTP | Trisodium Phosphate |
|---|---|---|---|
| Molecular Weight | ~900–1000 g/mol (estimated) | 666.1 g/mol | 163.94 g/mol |
| Bromine Substitution | Dibromo (methyl group) | Monobromo (purine C8) | None |
| Phosphate Groups | Multiple (oxidophosphoryl, hydroxyphosphinate) | Triphosphate | Single orthophosphate |
| Biological Role | Potential nucleotide analog for enzyme studies | GTPase/Kinase substrate | pH modulation, industrial applications |
| Solubility | Likely moderate in water (due to trisodium and polar groups) | High in aqueous buffers | High in water |
Research Findings
- Stability : The dibromo substitution in the target compound may confer enhanced resistance to enzymatic degradation compared to 8-Bromo-GTP, which is already more stable than natural GTP .
- Industrial Relevance : Unlike trisodium phosphate (used in detergents and food), the target compound’s complexity limits its industrial use but enhances its niche in specialized biochemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
